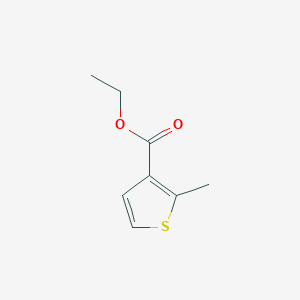

Ethyl 2-methylthiophene-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-3-10-8(9)7-4-5-11-6(7)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNOBQWZOPPOTMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440292 | |

| Record name | Ethyl 2-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19432-66-7 | |

| Record name | Ethyl 2-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Ethyl 2-Methylthiophene-3-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methylthiophene-3-carboxylate is a substituted thiophene derivative of interest in organic synthesis and medicinal chemistry. Thiophene rings are important structural motifs in many pharmaceuticals and functional materials. This technical guide provides a detailed overview of the key identifiers, physicochemical properties, a practical synthesis protocol, and a workflow diagram for the preparation of ethyl 2-methylthiophene-3-carboxylate.

Chemical Identifiers and Properties

A summary of the key identifiers for ethyl 2-methylthiophene-3-carboxylate is provided in Table 1. These identifiers are crucial for accurate identification and sourcing of the compound.

Table 1: Chemical Identifiers for Ethyl 2-Methylthiophene-3-Carboxylate

| Identifier | Value |

| CAS Number | 19432-66-7 |

| Molecular Formula | C₈H₁₀O₂S |

| Molecular Weight | 170.23 g/mol |

| IUPAC Name | Ethyl 2-methylthiophene-3-carboxylate |

| SMILES | CCOC(=O)c1scc(C)c1 |

| InChI | InChI=1S/C8H10O2S/c1-3-10-8(9)7-5-4-11-6(7)2/h4-5H,3H2,1-2H3 |

Physicochemical properties are essential for understanding the behavior of the compound in various experimental settings. Table 2 provides a summary of the available data.

Table 2: Physicochemical Properties of Ethyl 2-Methylthiophene-3-Carboxylate

| Property | Value |

| Boiling Point | 230 °C at 760 mmHg |

| Density | 1.137 g/cm³ |

| LogP | 2.23 |

| Flash Point | 92.9 °C |

| Refractive Index | 1.525 |

Experimental Protocol: Synthesis of Ethyl 2-Methylthiophene-3-Carboxylate

A safe and efficient process for the preparation of ethyl 2-methylthiophene-3-carboxylate has been developed, avoiding the use of strong bases like n-butyllithium and cryogenic conditions.[1] This method allows for a scalable synthesis from commercially available 2-methylthiophene.[1]

Materials:

-

2-Methylthiophene

-

n-Butyllithium (n-BuLi)

-

Dry Ice (solid CO₂)

-

Ethanol (absolute)

-

Sulfuric acid (concentrated)

-

Diethyl ether (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Lithiation of 2-Methylthiophene: A solution of 2-methylthiophene in anhydrous diethyl ether is cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen). To this solution, a solution of n-butyllithium in hexanes is added dropwise while maintaining the temperature at 0 °C. The reaction mixture is then stirred at room temperature for 1 hour.

-

Carboxylation: The reaction mixture is cooled to -78 °C, and an excess of crushed dry ice is added in portions. The mixture is allowed to warm to room temperature and stirred overnight.

-

Work-up and Extraction: The reaction is quenched by the addition of water. The aqueous layer is separated and washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified with concentrated sulfuric acid to a pH of approximately 1-2, resulting in the precipitation of 2-methylthiophene-3-carboxylic acid. The precipitate is collected by filtration, washed with cold water, and dried.

-

Esterification: The crude 2-methylthiophene-3-carboxylic acid is dissolved in absolute ethanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed for 4-6 hours.

-

Purification: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield ethyl 2-methylthiophene-3-carboxylate. The crude product can be further purified by vacuum distillation.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of ethyl 2-methylthiophene-3-carboxylate.

Caption: A workflow diagram illustrating the four main steps for the synthesis of Ethyl 2-methylthiophene-3-carboxylate.

Conclusion

This technical guide provides essential information for researchers and professionals working with ethyl 2-methylthiophene-3-carboxylate. The provided identifiers, properties, and detailed synthesis protocol offer a solid foundation for its use in further research and development activities. The described synthetic route is advantageous due to its operational simplicity and scalability.

References

Spectroscopic Analysis of Ethyl 2-methylthiophene-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-methylthiophene-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The structural elucidation of Ethyl 2-methylthiophene-3-carboxylate is supported by the following spectroscopic data, which are summarized in the tables below for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.39 | d | 1H | 5.4 | H-5 |

| 6.97 | d | 1H | 5.4 | H-4 |

| 4.31 | q | 2H | 7.1 | -OCH₂CH₃ |

| 2.74 | s | 3H | - | 2-CH₃ |

| 1.36 | t | 3H | 7.1 | -OCH₂CH₃ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 163.7 | C=O |

| 149.1 | C-2 |

| 129.2 | C-3 |

| 128.4 | C-5 |

| 120.8 | C-4 |

| 60.2 | -OCH₂CH₃ |

| 15.4 | 2-CH₃ |

| 14.4 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Assignment |

| 2963 | C-H stretch (aliphatic) |

| 1713 | C=O stretch (ester) |

Note: A more comprehensive list of IR peaks can be found in specialized databases, but these two represent the most characteristic absorptions for the primary functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Assignment |

| 171 | [M+H]⁺ (Molecular Ion + H) |

| 142 | Fragment |

| 99 | Fragment |

Experimental Protocols

The following sections describe the general methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of Ethyl 2-methylthiophene-3-carboxylate is accurately weighed and dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0 ppm.

-

The solution is then transferred to a 5 mm NMR tube, ensuring the liquid height is sufficient for analysis (typically 4-5 cm).

-

The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

¹³C NMR: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is typically required. Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the liquid sample, Ethyl 2-methylthiophene-3-carboxylate, is placed directly onto the ATR crystal.

-

The sample is brought into firm contact with the crystal using a pressure arm.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Procedure: A background spectrum of the clean, empty ATR crystal is first recorded. The sample is then applied, and the sample spectrum is collected. The instrument's software automatically subtracts the background spectrum to produce the final IR spectrum of the sample. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation and Introduction:

-

A dilute solution of Ethyl 2-methylthiophene-3-carboxylate is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The solution is introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

Data Acquisition:

-

Instrument: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) or Electron Impact (EI) source.

-

Ionization: For ESI, the sample solution is sprayed into the source, where it is desolvated and ionized, typically forming protonated molecules [M+H]⁺. For EI, the sample is vaporized and bombarded with a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions.

-

Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.

Workflow Visualization

The logical flow of spectroscopic analysis for chemical structure elucidation is depicted in the following diagram.

Caption: Workflow for Spectroscopic Analysis and Structural Elucidation.

Synthesis of Ethyl 2-Methylthiophene-3-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis mechanisms for Ethyl 2-methylthiophene-3-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details two primary synthetic routes, providing in-depth reaction mechanisms, detailed experimental protocols, and quantitative data to support reproducibility and process optimization.

Route 1: Synthesis from 2-Methylthiophene

This route offers a direct approach to the target molecule, starting from the commercially available 2-methylthiophene. A notable advantage of this method is the avoidance of harsh reagents like n-butyllithium, making it a safer and more scalable process.[1]

Reaction Overview and Mechanism

The synthesis of ethyl 2-methylthiophene-3-carboxylate from 2-methylthiophene can be achieved through a two-step process involving a Vilsmeier-Haack formylation followed by oxidation and esterification.

-

Vilsmeier-Haack Formylation: 2-Methylthiophene is treated with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to introduce a formyl group (-CHO) onto the thiophene ring. The methyl group at the 2-position directs the substitution primarily to the 5-position due to electronic effects and sterics, however, formylation at the 3-position can also occur. Separation of the isomers is necessary.

-

Oxidation and Esterification: The resulting 2-methylthiophene-3-carbaldehyde is then oxidized to the corresponding carboxylic acid using a suitable oxidizing agent, such as potassium permanganate or Jones reagent. The final step is the esterification of the carboxylic acid with ethanol in the presence of an acid catalyst to yield Ethyl 2-methylthiophene-3-carboxylate.

Experimental Protocol

Step 1: Synthesis of 2-Methylthiophene-3-carbaldehyde (Vilsmeier-Haack Reaction)

-

In a three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride guard tube, place phosphorus oxychloride (POCl₃) in anhydrous 1,2-dichloroethane.

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Add N,N-dimethylformamide (DMF) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture for a further 30 minutes at room temperature to form the Vilsmeier reagent.

-

Add a solution of 2-methylthiophene in 1,2-dichloroethane dropwise to the Vilsmeier reagent, keeping the temperature below 20 °C.

-

After the addition, heat the reaction mixture to 60-70 °C and maintain for 2-3 hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane, wash the organic layer with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by fractional distillation or column chromatography to separate the 3- and 5-formyl isomers.

Step 2: Synthesis of Ethyl 2-Methylthiophene-3-carboxylate

-

Dissolve the purified 2-methylthiophene-3-carbaldehyde in acetone.

-

Cool the solution in an ice bath and add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until the orange color persists.

-

Stir the mixture for 2-3 hours at room temperature.

-

Add isopropanol to quench the excess oxidizing agent.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude 2-methylthiophene-3-carboxylic acid.

-

To the crude carboxylic acid, add an excess of absolute ethanol and a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture, and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product, Ethyl 2-methylthiophene-3-carboxylate, by vacuum distillation.

Quantitative Data

| Step | Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2-Methylthiophene | Vilsmeier Reagent | POCl₃, DMF | 1,2-Dichloroethane | 60-70 | 2-3 | 40-50 (of 3-isomer) |

| 2 | 2-Methylthiophene-3-carbaldehyde | Jones Reagent | CrO₃, H₂SO₄ | Acetone | 0 - RT | 2-3 | 80-90 |

| 3 | 2-Methylthiophene-3-carboxylic acid | Ethanol | H₂SO₄ (cat.) | Ethanol | Reflux | 4-6 | 85-95 |

Experimental Workflow

References

The Gewald Synthesis: A Comprehensive Technical Guide to Substituted Thiophenes for Researchers and Drug Development Professionals

The Gewald synthesis, a powerful one-pot multicomponent reaction, stands as a cornerstone in heterocyclic chemistry for the efficient construction of polysubstituted 2-aminothiophenes.[1][2][3] First reported by Karl Gewald in 1961, this reaction has gained significant prominence due to its operational simplicity, the ready availability of starting materials, and the biological significance of the resulting thiophene core in medicinal chemistry.[1][2] This guide provides an in-depth exploration of the Gewald synthesis, including its mechanism, experimental protocols, and applications in drug discovery, tailored for researchers, scientists, and professionals in drug development.

Core Principles and Reaction Mechanism

The Gewald reaction brings together three key components: a ketone or aldehyde, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a basic catalyst.[3][4][5] The reaction typically proceeds in a single pot, offering a highly convergent and atom-economical route to highly functionalized thiophenes.

The reaction mechanism is understood to proceed through three main stages:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[3][5][6][7][8] This step forms a stable α,β-unsaturated nitrile intermediate.

-

Sulfur Addition: Elemental sulfur then adds to the α-carbon of the unsaturated nitrile. The precise mechanism of this step is complex and may involve the formation of polysulfide intermediates.[6][7][8]

-

Intramolecular Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, where the sulfur attacks the cyano group. This is followed by a tautomerization step to yield the final, stable 2-aminothiophene ring.[3][5][8]

A detailed visualization of the reaction mechanism is provided below:

Quantitative Data Summary

The versatility of the Gewald synthesis allows for the preparation of a wide array of substituted thiophenes. The yields and reaction conditions can vary depending on the substrates and the specific protocol employed. Below is a summary of representative examples.

| R¹ | R² | EWG | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| CH₃ | CH₃ | CO₂Et | Morpholine | Ethanol | 50 | 2 | 85 | [2] |

| -(CH₂)₄- | CO₂Et | Piperidine | Ethanol | reflux | 1 | 90 | [2] | |

| Ph | H | CN | Triethylamine | DMF | 60 | 3 | 78 | [2] |

| p-Cl-Ph | H | CN | Triethylamine | Ethanol | 50 | 4 | 82 | [2] |

| CH₃ | CH₃ | CONH₂ | Piperidine | Methanol | reflux | 5 | 75 | [9] |

| -(CH₂)₅- | CN | Morpholine | Ethanol | 50 | 2.5 | 88 | [2] |

Note: This table presents a selection of examples to illustrate the scope of the Gewald reaction. Yields and conditions can be further optimized.

Experimental Protocols

Numerous modifications to the original Gewald protocol have been developed, including the use of different bases, solvents, and energy sources such as microwave irradiation to enhance yields and shorten reaction times.[2][3][8]

General Experimental Protocol (Conventional Heating)

This protocol outlines a typical one-pot synthesis of a 2-aminothiophene derivative.

Materials:

-

Ketone or aldehyde (1.0 eq)

-

Active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile) (1.0 eq)

-

Elemental sulfur (1.1 eq)

-

Base (e.g., morpholine, piperidine, triethylamine) (0.1-1.0 eq)

-

Solvent (e.g., ethanol, methanol, DMF)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde, the active methylene nitrile, and the solvent.

-

Add the base to the mixture and stir at room temperature for 10-15 minutes.

-

Add the elemental sulfur to the reaction mixture.

-

Heat the mixture to the desired temperature (typically 50-80 °C or reflux) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If no precipitate forms, pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Experimental Workflow

The general workflow for the synthesis and subsequent application in a drug discovery context is depicted below.

Applications in Drug Development

The 2-aminothiophene scaffold synthesized via the Gewald reaction is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[10][11] Its utility stems from its ability to act as a versatile intermediate for the synthesis of more complex heterocyclic systems and its bioisosteric relationship with other key pharmacophores like anthranilic acid.[9]

Examples of therapeutic areas where Gewald-derived compounds have shown promise include:

-

Anti-inflammatory Agents: The non-steroidal anti-inflammatory drug (NSAID) Tinoridine is synthesized using the Gewald reaction.[12]

-

Antipsychotics: The atypical antipsychotic drug Olanzapine contains a thiophene ring system that can be accessed through methodologies related to the Gewald synthesis.[12]

-

Kinase Inhibitors: Thieno[2,3-d]pyrimidines, which can be readily prepared from 2-aminothiophenes, are a well-known class of kinase inhibitors.[2] For instance, TPCA-1 is a selective inhibitor of human IκB kinase 2.[12]

-

Antiviral and Antimicrobial Agents: Various substituted 2-aminothiophenes have demonstrated potent activity against a range of viruses and bacteria.[6]

-

Adenosine Receptor Modulators: 5-Substituted 2-aminothiophenes have been identified as allosteric enhancers of the A1 adenosine receptor, with potential applications in cardiovascular and neurological disorders.[2]

The straightforward nature of the Gewald synthesis makes it highly amenable to combinatorial chemistry and the generation of compound libraries for high-throughput screening, accelerating the drug discovery process.[9]

Conclusion

The Gewald synthesis remains a highly relevant and indispensable tool in modern organic and medicinal chemistry. Its ability to rapidly generate diverse and complex 2-aminothiophene derivatives from simple starting materials ensures its continued application in the synthesis of novel therapeutic agents. For researchers and professionals in drug development, a thorough understanding of this reaction provides a powerful strategy for the design and synthesis of new molecular entities with significant therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. Gewald Reaction [organic-chemistry.org]

- 5. Gewald_reaction [chemeurope.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. d-nb.info [d-nb.info]

The Thiophene Scaffold: A Privileged Structure in Medicinal Chemistry and its Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a five-membered sulfur-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its aromaticity and ability to engage in various non-covalent interactions, make it a versatile building block for the design of novel therapeutic agents. Thiophene derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, with several compounds containing this moiety having received US FDA approval.[1] This technical guide provides a comprehensive overview of the biological activities of thiophene derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Anticancer Activity of Thiophene Derivatives

Thiophene-based compounds have shown significant promise as anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and apoptosis evasion.[2] Their mechanism of action often involves the inhibition of key signaling pathways crucial for tumor growth and survival.[3]

Quantitative Data: Anticancer Activity

The cytotoxic effects of various thiophene derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these studies. The following table summarizes the IC50 values of representative thiophene derivatives.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Thienopyrimidine derivative | Liver Cancer (HepG2) | 3.105 | [4] |

| Thienopyrrole derivative | Prostate Cancer (PC-3) | 3.12 | [4] |

| 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | Lung Cancer (A549) | 9.00 | [5] |

| Thiophene Carboxamide Derivative (2b) | Liver Cancer (Hep3B) | 5.46 | [6] |

| Thiophene Carboxamide Derivative (14d) | Colon Cancer (HCT116) | 0.191 | [7] |

Signaling Pathways in Anticancer Activity

A prominent mechanism by which thiophene derivatives exert their anticancer effects is through the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and its downstream signaling cascade, primarily the PI3K/AKT pathway.[4][8] This pathway is critical for angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. By inhibiting VEGFR-2, thiophene derivatives can effectively cut off this supply, leading to tumor growth inhibition.

Caption: Inhibition of the VEGFR-2/AKT signaling pathway by thiophene derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

Thiophene derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 8 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[9]

-

Compound Treatment: Prepare serial dilutions of the thiophene derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubation: Incubate the plate for 24-48 hours at 37°C.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[9]

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity of Thiophene Derivatives

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Thiophene derivatives have demonstrated significant activity against a range of bacteria and fungi.

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values of some thiophene derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (mg/L) | Reference |

| Thiophene Derivative 4 | Acinetobacter baumannii (Col-R) | 16 (MIC50) | [10] |

| Thiophene Derivative 4 | Escherichia coli (Col-R) | 8 (MIC50) | [10] |

| Thiophene Derivative 5 | Acinetobacter baumannii (Col-R) | 16 (MIC50) | [10] |

| Thiophene Derivative 8 | Escherichia coli (Col-R) | 32 (MIC50) | [10] |

| Spiro–indoline–oxadiazole derivative | Clostridium difficile | 2-4 | [7] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Thiophene derivatives

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the thiophene derivatives in the broth medium directly in the 96-well plates.

-

Inoculation: Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity of Thiophene Derivatives

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Thiophene derivatives have shown potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[5]

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the in vitro inhibitory activity of selected thiophene derivatives against COX-1, COX-2, and 5-LOX enzymes.

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Reference |

| 2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide | - | 0.29 | - | [11] |

| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) | 45.62 | 5.45 | 4.33 | [12][13] |

| Thiazole derivative 5d | - | - | 23.08 | [14] |

| Thiazole derivative 5e | - | - | 38.46 | [14] |

| 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivative | Submicromolar | - | Submicromolar | [8] |

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of many thiophene derivatives are mediated by their inhibition of the COX and LOX pathways, which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes from arachidonic acid.

Caption: Dual inhibition of COX and LOX pathways by thiophene derivatives.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the production of prostaglandins by COX enzymes.

Materials:

-

COX inhibitor screening kit (e.g., Cayman Chemical)

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Thiophene derivatives

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents as per the kit instructions.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells. Add the thiophene derivatives at various concentrations to the inhibitor wells.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

-

Peroxidase Activity Measurement: The peroxidase activity of COX is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[15]

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values for COX-1 and COX-2.

Synthesis of Thiophene Derivatives: The Gewald Reaction

The Gewald reaction is a cornerstone in the synthesis of highly functionalized 2-aminothiophenes, which are key intermediates for many biologically active compounds.[16] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.

Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes

Materials:

-

Ketone or aldehyde

-

Active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate)

-

Elemental sulfur

-

Base (e.g., morpholine, triethylamine)

-

Solvent (e.g., ethanol, DMF)

-

Round-bottom flask, condenser, magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the ketone/aldehyde (1.0 eq), active methylene nitrile (1.0 eq), elemental sulfur (1.1 eq), and solvent.

-

Base Addition: Add the base (e.g., morpholine, 1.0 eq) to the mixture.

-

Heating: Heat the reaction mixture with stirring at 50-70°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature. If a precipitate forms, collect it by filtration. Otherwise, pour the mixture into ice-water and collect the resulting precipitate.

-

Purification: Recrystallize the crude product from a suitable solvent to obtain the pure 2-aminothiophene derivative.

Caption: General workflow for the Gewald synthesis of 2-aminothiophenes.

Conclusion

The thiophene scaffold continues to be a highly valuable core structure in the field of medicinal chemistry. The diverse and potent biological activities of its derivatives, spanning anticancer, antimicrobial, and anti-inflammatory applications, underscore its importance in drug discovery and development. This guide has provided a snapshot of the quantitative data, experimental methodologies, and mechanistic insights that are crucial for researchers in this field. Further exploration and functionalization of the thiophene ring are expected to yield a new generation of therapeutic agents with improved efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles [mdpi.com]

- 9. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arkat-usa.org [arkat-usa.org]

- 11. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdn.amegroups.cn [cdn.amegroups.cn]

- 13. academicjournals.org [academicjournals.org]

- 14. Gewald Reaction [organic-chemistry.org]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

Ethyl 2-methylthiophene-3-carboxylate: A Versatile Heterocyclic Building Block for Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 2-methylthiophene-3-carboxylate is a substituted thiophene derivative that serves as a valuable and versatile building block in organic synthesis. Its unique structural features, including a reactive ester group and a methyl-substituted thiophene ring, make it a key intermediate in the preparation of a wide range of biologically active compounds and functional materials. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, with a focus on its role in medicinal chemistry and materials science.

Chemical Properties and Spectroscopic Data

A summary of the key chemical and physical properties of Ethyl 2-methylthiophene-3-carboxylate is provided in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value |

| Molecular Formula | C₈H₁₀O₂S |

| Molecular Weight | 170.23 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 115-117 °C at 10 mmHg |

| Density | 1.15 g/cm³ |

| Refractive Index | 1.53 |

Spectroscopic Data:

| Spectroscopy | Characteristic Peaks |

| ¹H NMR (CDCl₃, 400 MHz) | δ 6.07 (s, 2H, NH₂), 5.82 (s, 1H, thiophene-H), 4.29 (q, J = 7.1 Hz, 2H, OCH₂), 2.28 (s, 3H, CH₃), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 400 MHz) | δ 166.13, 164.17, 136.71, 106.72, 102.85, 59.54, 18.40, 14.40 |

| IR (KBr, cm⁻¹) | 3408, 3294 (N-H stretching), 1666 (C=O stretching) |

| Mass Spec (ESI-MS) | m/z calculated for C₈H₁₁NO₂S: 185.05; found [M+H]⁺ 186.15 |

Synthesis of Ethyl 2-methylthiophene-3-carboxylate

A practical and efficient method for the preparation of Ethyl 2-methylthiophene-3-carboxylate has been developed, which avoids the use of strong bases like n-butyllithium and cryogenic conditions.[3] This process starts from the commercially available 2-methylthiophene and proceeds via a Grignard reagent intermediate.

A convenient and scalable synthesis involves the formation of a Grignard reagent from 3-bromo-2-methylthiophene, which is then carboxylated using ethyl chloroformate.[4] The use of lithium chloride is reported to facilitate the formation of the Grignard reagent.[4]

References

An In-depth Technical Guide to Ethyl 2-methylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 2-methylthiophene-3-carboxylate, a key intermediate in the synthesis of various biologically active compounds. The document details its synthesis, chemical properties, and the pharmacological applications of its derivatives, with a focus on experimental data and methodologies relevant to researchers in the field of drug discovery and development.

Chemical Properties and Synthesis

Ethyl 2-methylthiophene-3-carboxylate is a thiophene derivative with the molecular formula C8H10O2S.[1] A safe and efficient process for the preparation of this compound has been developed, providing a 52% overall yield from the commercially available 2-methylthiophene on a multikilogram scale.[2] This method is advantageous as it avoids the use of strong bases like n-butyllithium and does not require cryogenic conditions, making it operationally simple and scalable.[2]

A common synthetic route for related 2-aminothiophene-3-carboxylate derivatives is the Gewald reaction. This one-pot multicomponent reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile (like ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.

Spectroscopic Data

The structural elucidation of ethyl 2-methylthiophene-3-carboxylate and its derivatives is primarily achieved through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific data for the title compound is not detailed in the provided search results, extensive data is available for the closely related and biologically significant amino-derivatives.

Table 1: Spectroscopic Data for Ethyl 2-amino-4-methylthiophene-3-carboxylate

| Technique | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 6.07 (s, 2H, NH₂), 5.82 (s, 1H, thiophene-H), 4.29 (q, J = 7.1 Hz, 2H, OCH₂), 2.28 (s, 3H, CH₃), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃) | [3][4] |

| ¹³C NMR (400 MHz, CDCl₃) | δ 166.13, 164.17, 136.71, 106.72, 102.85, 59.54, 18.40, 14.40 | [3][4] |

| ESI-MS | m/z calculated for C₈H₁₁NO₂S: 185.05; found [M + H]⁺: 186.15 | [3][4] |

| IR (KBr, cm⁻¹) | 3400, 3298 (NH), 2987, 2939 (CH), 1649 (C=O), 1575, 1493, 1411, 1296 (C=C), 1265 (C-O) | [5] |

Table 2: Spectroscopic Data for Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ 6.67 (broad s, 2H, NH₂), 4.32 (q, 2H, OCH₂), 2.7 (s, 3H, CH₃), 2.43 (s, 3H, COCH₃), 1.38 (t, 3H, CH₂CH₃) | [6] |

| IR (cm⁻¹) | 3408, 3294 (NH), 1666 (C=O), 1605, 1586, 1253 | [6] |

Experimental Protocols

Synthesis of Ethyl 2-methylthiophene-3-carboxylate [2]

A detailed, step-by-step protocol for the multikilogram scale synthesis is described in the literature, emphasizing operational simplicity and safety by avoiding hazardous reagents. The process starts from 2-methylthiophene and achieves a 52% overall yield.[2]

General Procedure for the Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate (Gewald Reaction) [3][4][7]

-

A mixture of acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in absolute ethanol (2 ml) is prepared.

-

This mixture is added to a solution of elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in absolute ethanol (2 ml).

-

The reaction mixture is stirred constantly for 3 hours at 50°C.

-

The completion of the reaction is monitored by thin-layer chromatography.

-

The reaction mixture is then quenched with ice-cold water and extracted with ethyl acetate.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate (7:3) mixture as the eluent.

-

Yellow crystals of the product are obtained by slow evaporation of a saturated solution in ethyl acetate. The reported yield is 85%.[3][4]

Applications in Drug Development

Thiophene derivatives are recognized for their wide range of pharmacological activities, making them valuable scaffolds in drug discovery.[4][8]

Antimicrobial Activity:

Derivatives of ethyl 2-aminothiophene-3-carboxylate have demonstrated significant antibacterial and antifungal properties.[9][10] For instance, certain Schiff base derivatives have shown potent activity against various bacterial and fungal strains.[5] Newly synthesized thiophene-containing compounds, particularly those with pyridine side chains, have exhibited excellent antimicrobial activity, in some cases comparable to standard drugs like ampicillin and gentamicin.[11]

Table 3: Antimicrobial Activity of Thiophene Derivatives

| Compound Type | Activity | Details | Reference |

| Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives | Antibacterial | Significant inhibitory effect against B. subtilis, E. coli, P. vulgaris, and S. aureus. | [9] |

| Thieno[3,2-b]pyridine-2-one derivatives | Antibacterial | Remarkable activity against Gram-positive (B. subtilis, S. aureus) and Gram-negative (E. coli, S. typhi) bacteria. | [9] |

| Pyridine side chain derivatives of thiophene | Antibacterial & Antifungal | Excellent activity against various bacteria; potent activity against Aspergillus fumigatus and Syncephalastrum racemosum. | [11] |

| Thiophene-3-carboxamide derivatives | Antibacterial & Antifungal | Showed antibacterial and antifungal activities. | [10] |

Anticancer Activity:

Thiophene carboxamide derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including A375 (melanoma), HT-29 (colon cancer), and MCF-7 (breast cancer).[8] Some of these compounds have shown significant cytotoxic effects, inducing apoptosis through caspase-3/7 activation and mitochondrial depolarization, with high selectivity for cancer cells over normal cells.[8]

Other Biological Activities:

Thiophene derivatives have been investigated for a variety of other biological activities, including:

-

Anti-inflammatory and Antidiabetic Activity: Certain derivatives have shown promising results in in-vitro anti-inflammatory and antidiabetic assays.[12]

-

GABA(B) Positive Allosteric Modulators: Methyl 2-(acylamino)thiophene-3-carboxylates have been identified as positive allosteric modulators of GABA(B) receptors, which are potential targets for treating various neurological and psychiatric disorders.[13]

This guide consolidates key information on ethyl 2-methylthiophene-3-carboxylate and its derivatives, providing a valuable resource for chemists and pharmacologists. The detailed synthetic protocols, comprehensive spectroscopic data, and overview of biological activities are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

- 1. Ethyl 2-methylthiophene-3-carboxylate - C8H10O2S | CSSB00012181354 [chem-space.com]

- 2. Practical preparation of ethyl 2-methylthiophene-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. asianpubs.org [asianpubs.org]

- 6. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Ethyl 2-methylthiophene-3-carboxylate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-methylthiophene-3-carboxylate, a substituted thiophene derivative, has emerged as a valuable and versatile building block in organic synthesis. Its unique structural features make it a sought-after intermediate in the development of a wide array of functional molecules, ranging from pharmaceuticals and agrochemicals to advanced materials. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, a comparative analysis of different synthetic routes, and an exploration of its significant applications. Particular emphasis is placed on its role as a precursor to biologically active compounds and functional materials, supported by quantitative data and visual representations of synthetic pathways.

Introduction: The Thiophene Core and Its Significance

Thiophene, a sulfur-containing five-membered aromatic heterocycle, was first identified in 1882 by Viktor Meyer as an impurity in benzene derived from coal tar.[1] This discovery opened a new chapter in heterocyclic chemistry, leading to the exploration of a vast family of compounds with diverse properties and applications. Thiophene and its derivatives are integral components in numerous pharmaceuticals, agrochemicals, and materials due to their unique electronic and steric properties. The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, which is often crucial for biological activity.

Ethyl 2-methylthiophene-3-carboxylate, with its specific substitution pattern, offers synthetic chemists a versatile scaffold for further molecular elaboration. The ester and methyl groups provide reactive handles for a variety of chemical transformations, making it a key intermediate in the construction of more complex molecular architectures.

Discovery and Historical Synthesis

While a definitive first synthesis of Ethyl 2-methylthiophene-3-carboxylate is not readily apparent in early literature, its development is intrinsically linked to the broader history of thiophene synthesis. Several classical methods for constructing the thiophene ring were established long before the specific synthesis of this ester was a focus. These foundational methods provided the chemical knowledge upon which later, more specific syntheses were built.

Classical Thiophene Syntheses:

-

Paal-Knorr Thiophene Synthesis (1884): This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring.[2]

-

Hinsberg Thiophene Synthesis: This approach utilizes the condensation of an α-dicarbonyl compound with diethyl thiodiglycolate in the presence of a base.

-

Fiesselmann Thiophene Synthesis (1950s): This synthesis involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters.[1][3]

While these methods were not initially used to produce Ethyl 2-methylthiophene-3-carboxylate, they laid the groundwork for the synthesis of a wide range of substituted thiophenes. The more direct and efficient synthesis of Ethyl 2-methylthiophene-3-carboxylate and its derivatives likely emerged with the development of more modern synthetic techniques.

A significant advancement in the synthesis of related compounds came with the Gewald Aminothiophene Synthesis in 1966, which provides a route to 2-aminothiophenes. Although not a direct synthesis of the title compound, the Gewald reaction highlighted the utility of multicomponent reactions for constructing highly substituted thiophenes and spurred further research into the synthesis of other thiophene derivatives.

Modern Synthetic Methodologies

Several modern and efficient methods have been developed for the preparation of Ethyl 2-methylthiophene-3-carboxylate. These methods often offer advantages in terms of yield, safety, and scalability compared to historical approaches.

Grignard-based Approaches

A common and practical approach involves the use of Grignard reagents. One such method, detailed by Kogami and Watanabe (2011), provides a safe and efficient process for large-scale preparation.[2]

Experimental Protocol (Kogami and Watanabe, 2011):

A 100-liter glass-lined reactor is charged with 3-bromo-2-methylthiophene (4.67 kg, ~23.3 mol, 88% purity), lithium chloride (1.66 kg, 39.2 mol), and tetrahydrofuran (7.0 L) at room temperature. Isopropylmagnesium chloride (19.6 L, 39.2 mol, 2M solution in THF) is added dropwise over 1.5 hours, maintaining the internal temperature below 30°C. The mixture is stirred for 1.5 hours at ambient temperature and then for an additional 3 hours at 60°C. After cooling to -15°C, a solution of ethyl chloroformate (4.45 kg, 41.0 mol) in tetrahydrofuran (4.5 L) is added over 4 hours, keeping the temperature below -5°C. The reaction is then quenched with 1M hydrochloric acid (18 L). The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the residue is purified by distillation under reduced pressure to yield Ethyl 2-methylthiophene-3-carboxylate as a pale yellow oil.[2]

-

Yield: 63%

-

Purity (by HPLC): 91%

Synthesis from 2-Methylthiophene-3-carboxylic Acid

Another straightforward method involves the esterification of the corresponding carboxylic acid.

Experimental Protocol:

To a solution of 2-methylthiophene-3-carboxylic acid (5.00 g, 35.16 mmol) in N,N-dimethylformamide (30 mL), cesium carbonate (13.75 g, 42.20 mmol) is added, and the mixture is stirred at room temperature for 5 minutes. Iodoethane (4.44 mL, 52.75 mmol) is then added, and stirring is continued overnight. The mixture is diluted with ice water and extracted with ethyl acetate. The combined organic layers are washed with ice water and brine, dried over sodium sulfate, filtered, and concentrated. The crude product is purified by chromatography.

Wittig-Type Ring Closure

A method involving a Wittig-type ring closure provides a route to the dihydrothiophene precursor, which can then be dehydrogenated to yield the final product.

Experimental Protocol:

--INVALID-LINK--phosphonium tetrafluoroborate and Na₂S are suspended in THF. The resulting ethyl 2-methyl-4,5-dihydrothiophene-3-carboxylate is then dissolved in CH₂Cl₂ and treated with an excess of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) at 40°C for 2-8 hours to afford Ethyl 2-methylthiophene-3-carboxylate.[3]

Quantitative Data and Spectroscopic Analysis

A summary of the key quantitative data from the Kogami and Watanabe (2011) synthesis is provided below, along with typical spectroscopic data for Ethyl 2-methylthiophene-3-carboxylate.

Table 1: Synthesis Data for Ethyl 2-methylthiophene-3-carboxylate (Kogami and Watanabe, 2011)

| Parameter | Value |

| Starting Material | 3-bromo-2-methylthiophene |

| Key Reagents | Isopropylmagnesium chloride, Ethyl chloroformate, LiCl |

| Solvent | Tetrahydrofuran (THF) |

| Yield | 63% |

| Purity (HPLC) | 91% |

| Appearance | Pale yellow oil |

| Boiling Point | 90-111°C (6 mmHg) |

Table 2: Spectroscopic Data for Ethyl 2-methylthiophene-3-carboxylate

| Technique | Data | Reference |

| ¹H-NMR (CDCl₃, 400 MHz) | δ (ppm): 1.36 (t, 3H, J=7.1 Hz), 2.74 (s, 3H), 4.31 (q, 2H, J=7.1 Hz), 6.97 (d, 1H, J=5.4 Hz), 7.39 (d, 1H, J=5.4 Hz) | [2] |

| ¹³C-NMR (CDCl₃, 101 MHz) | δ (ppm): 14.4, 15.4, 60.2, 120.8, 128.4, 129.2, 149.1, 163.7 | [2] |

| Mass Spec. (m/z) | 171 (M+H)⁺, 142, 99 | [2] |

Applications in Synthesis

Ethyl 2-methylthiophene-3-carboxylate is a valuable intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical industries.

Pharmaceutical Applications

The thiophene nucleus is a common scaffold in many biologically active compounds. Ethyl 2-methylthiophene-3-carboxylate serves as a key starting material for the synthesis of more complex heterocyclic systems with potential therapeutic applications.

-

NRF2 Activators: This compound has been utilized in the synthesis of bisaryl heterocycles that act as NRF2 (Nuclear factor erythroid 2-related factor 2) activators.[4] NRF2 is a transcription factor that regulates the expression of antioxidant proteins, and its activation is a promising therapeutic strategy for diseases involving oxidative stress.

-

Kinase Inhibitors: The thieno[2,3-d]pyrimidine scaffold, which can be synthesized from aminothiophene precursors derived from compounds like Ethyl 2-methylthiophene-3-carboxylate, is a well-known "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors.

Agrochemical Applications

Substituted thiophenes are also important in the agrochemical industry. Ethyl 2-methylthiophene-3-carboxylate can be used as a starting material for the synthesis of novel pesticides. For example, it has been used in the preparation of pesticidally active heterocyclic derivatives with sulfur-containing substituents.[5]

Materials Science

Thiophene derivatives are the building blocks for conductive polymers. While poly(3-alkylthiophenes) are more common, the functional groups on Ethyl 2-methylthiophene-3-carboxylate offer the potential for creating functionalized polymers with tailored electronic and physical properties.

Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic methodologies described.

Caption: Grignard-based synthesis of Ethyl 2-methylthiophene-3-carboxylate.

Caption: Synthesis via esterification of the corresponding carboxylic acid.

Caption: Application as a precursor for bioactive thieno[2,3-d]pyrimidines.

Conclusion

Ethyl 2-methylthiophene-3-carboxylate is a cornerstone intermediate in the synthesis of a diverse range of functional molecules. While its precise origin is rooted in the rich history of thiophene chemistry, modern synthetic methods have made it a readily accessible and highly valuable building block. Its applications in medicinal chemistry, particularly in the development of NRF2 activators and kinase inhibitors, as well as in the agrochemical sector, underscore its importance. The detailed synthetic protocols and spectroscopic data provided in this guide serve as a valuable resource for researchers and professionals working at the forefront of chemical synthesis and drug discovery. The continued exploration of new reactions and applications involving this versatile molecule is expected to yield further innovations in science and technology.

References

- 1. researchgate.net [researchgate.net]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. WO2022017975A1 - Pesticidally active heterocyclic derivatives with sulfur containing substituents - Google Patents [patents.google.com]

Theoretical and Computational Explorations of Thiophene Carboxylates: A Technical Guide for Drug Discovery

Introduction

Thiophene-based molecular scaffolds are of significant interest in medicinal chemistry and drug development due to their versatile pharmacological properties.[1] Thiophene, a five-membered sulfur-containing heteroaromatic ring, serves as a crucial building block in a variety of therapeutic agents.[2][3] Its unique electronic and structural characteristics, when incorporated into drug molecules, can enhance efficacy, improve pharmacokinetic profiles, and reduce off-target effects.[2] This technical guide provides an in-depth overview of the theoretical and computational methodologies used to study thiophene carboxylates, a prominent class of thiophene derivatives. The focus is on the integration of computational data with experimental findings to accelerate the drug discovery process.

Core Computational and Experimental Methodologies

The investigation of thiophene carboxylates heavily relies on a synergistic approach that combines theoretical calculations with experimental validation. Density Functional Theory (DFT) and molecular docking are the primary computational tools, while spectroscopic techniques such as FT-IR, UV-Vis, and NMR provide essential experimental data for structural confirmation and property analysis.

Experimental Protocols

Spectroscopic Analysis:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are typically recorded to identify the functional groups present in the synthesized thiophene carboxylate derivatives. For solid samples, the Attenuated Total Reflectance (ATR) method is often employed. Spectra are commonly acquired in the 4000 cm⁻¹ to 600 cm⁻¹ range with a resolution of 4 cm⁻¹, averaging 32 scans to improve the signal-to-noise ratio.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for elucidating the detailed molecular structure. Samples are dissolved in deuterated solvents like CDCl₃ or DMSO-d₆, with Tetramethylsilane (TMS) used as an internal standard.[1]

-

UV-Visible Spectroscopy: This technique is used to study the electronic properties of the compounds.[5]

Antiproliferative Activity Assessment:

-

Cell Culture and Treatment: Cancer cell lines (e.g., A375, HT-29, MCF-7) and a normal cell line (e.g., HaCaT) are cultured. The cells are then treated with various concentrations of the thiophene carboxylate derivatives (e.g., 10, 25, 50, 75, and 100 μM) prepared from a stock solution in DMSO. The final DMSO concentration is kept low (e.g., not exceeding 0.1%) to avoid solvent-induced toxicity.[1]

-

Cell Viability Assay: After a 48-hour incubation period, cell viability is assessed using a method like the Alamar blue assay. Absorbance is measured at 570 nm and 600 nm to quantify the number of viable cells.[1]

Computational Protocols

Density Functional Theory (DFT) Calculations:

DFT is a powerful quantum chemical method used to investigate the electronic structure, geometry, and vibrational frequencies of molecules.

-

Geometry Optimization and Electronic Properties: The molecular structures of thiophene carboxylates are optimized using DFT calculations. A common approach involves using Becke's three-parameter hybrid functional (B3LYP) combined with a basis set such as 6-31G(d,p) or 6-311++G(d,p).[5][6] These calculations yield important parameters like bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties such as the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO energy gap (ΔE) are determined.[7] The energy gap is a crucial indicator of the molecule's chemical reactivity and stability.[5]

-

Vibrational Frequency Analysis: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to predict the FT-IR and Raman spectra. The calculated frequencies are often scaled by a factor to correct for anharmonicity and the approximate nature of the functional.

Molecular Docking Studies:

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme.

-

Preparation of Receptor and Ligand: The three-dimensional structure of the target protein is obtained from a protein data bank. The ligand (thiophene carboxylate derivative) structure is optimized using DFT.

-

Docking Simulation: Software like AutoDock is used to perform the docking simulation, which predicts the binding affinity and interactions between the ligand and the active site of the receptor.[8] This provides insights into the potential mechanism of action of the compound as a drug.

Data Presentation: Quantitative Insights into Thiophene Carboxylates

The following tables summarize key quantitative data obtained from theoretical and computational studies of various thiophene carboxylate derivatives.

Table 1: Calculated Quantum Chemical Parameters for Representative Thiophene Carboxylates

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

| 2-Thiophene Carboxylic Acid (TC) | - | - | - | - |

| 2-Thiophene Carboxylic Acid Hydrazide (TCH) | - | - | - | 4.5413 |

| Thiophene-2-carboxamide derivative 2b | -0.2013 | -0.0681 | 0.1332 | - |

| Thiophene-2-carboxamide derivative 2e | -0.2091 | -0.0554 | 0.1537 | - |

| Ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate | -4.994 | -1.142 | 3.852 | - |

Data sourced from references[7][9][10]. Note: Dashes indicate data not available in the provided search results.

Table 2: In Vitro Antiproliferative Activity (IC₅₀ in µM)

| Compound | Hep3B Cell Line | HCT 116 Cell Line | HepG-2 Cell Line |

| Thiophene-2-carboxamide derivative 2b | 5.46 | - | - |

| Thiophene-2-carboxamide derivative 2e | 12.58 | - | - |

| Ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate | - | 12.60 | 7.46 |

Data sourced from references[7][10]. Note: Dashes indicate data not available in the provided search results.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows in the theoretical and computational study of thiophene carboxylates.

Caption: Generalized structure of a thiophene carboxylate.

Caption: Integrated workflow for drug discovery of thiophene carboxylates.

Caption: Hypothetical signaling pathway inhibited by a thiophene carboxylate.

Conclusion

The integration of theoretical and computational studies with experimental research provides a robust framework for the development of novel thiophene carboxylate-based therapeutic agents. DFT calculations offer profound insights into the molecular and electronic properties that govern the reactivity and stability of these compounds.[4][9] Molecular docking simulations, in turn, help to identify potential biological targets and elucidate binding mechanisms, thereby guiding the design of more potent and selective drug candidates.[6][11] The synergy between in silico and in vitro approaches, as outlined in this guide, is crucial for accelerating the discovery and optimization of new drugs to address significant health challenges like cancer.[1][7]

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties of Ethyl 2-methylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methylthiophene-3-carboxylate (CAS No. 19432-66-7) is a substituted thiophene derivative with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. An understanding of its solubility and stability is crucial for its effective use in research and development, particularly in process chemistry, formulation development, and regulatory submissions.

This technical guide provides a summary of the available physicochemical data for Ethyl 2-methylthiophene-3-carboxylate. Due to a lack of extensive published quantitative data for this specific molecule, this guide also furnishes detailed experimental protocols for determining its solubility and stability, based on industry-standard methodologies.

Physicochemical Properties

A summary of the known physical and chemical properties of Ethyl 2-methylthiophene-3-carboxylate is provided below.

| Property | Value | Source |

| CAS Number | 19432-66-7 | [1][2][3][4] |

| Molecular Formula | C₈H₁₀O₂S | [1][3][5] |

| Molecular Weight | 170.23 g/mol | [1][5] |

| Appearance | Solid or liquid | [4] |

| Purity | ≥97% | [3][4] |

| Storage Conditions | 2-8°C, protect from light | [1] |

Solubility Data

| Solvent | Solubility ( g/100 mL) | Temperature (°C) | Comments |

| Water | Data not available | - | Expected to be sparingly soluble to insoluble. |

| Ethanol | Data not available | - | Expected to be soluble. |

| Dimethyl Sulfoxide (DMSO) | Data not available | - | Expected to be soluble. |

| Dimethylformamide (DMF) | Data not available | - | Expected to be soluble. |

| Acetone | Data not available | - | Expected to be soluble. |

| Dichloromethane | Data not available | - | Expected to be soluble. |

| Hexanes | Data not available | - | Expected to be poorly soluble. |

Stability Data

Specific stability data for Ethyl 2-methylthiophene-3-carboxylate under various stress conditions (e.g., temperature, humidity, light) has not been found in publicly accessible literature. A supplier indicates that the compound should be stored at 2-8°C and protected from light, suggesting potential sensitivity to higher temperatures and UV radiation[1]. For a related thiophene derivative, a stability of at least two years at -20°C has been reported[6].

To establish a comprehensive stability profile, a formal stability study is required. The following table outlines the recommended conditions based on the International Council for Harmonisation (ICH) guidelines.

| Condition | Temperature | Relative Humidity | Minimum Duration |

| Long-term | 25°C ± 2°C | 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C | 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | 6 months |

| Photostability | - | - | As per ICH Q1B |

Experimental Protocols

Protocol for Determination of Equilibrium Solubility

This protocol describes a standard method for determining the equilibrium solubility of a compound in various solvents.

1. Materials:

- Ethyl 2-methylthiophene-3-carboxylate

- Selected solvents (e.g., water, ethanol, DMSO, etc.)

- Analytical balance

- Vials with screw caps

- Constant temperature orbital shaker/incubator

- Centrifuge

- Volumetric flasks and pipettes

- Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID)

2. Procedure:

- Add an excess amount of Ethyl 2-methylthiophene-3-carboxylate to a series of vials. The presence of undissolved solid is necessary to ensure saturation.

- Accurately dispense a known volume of the desired solvent into each vial.

- Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C).

- Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.

- After equilibration, allow the vials to stand undisturbed at the set temperature to allow for the sedimentation of excess solid.

- Centrifuge the vials to ensure complete separation of the solid and liquid phases.

- Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

- Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.

- Quantify the concentration of Ethyl 2-methylthiophene-3-carboxylate in the diluted sample using a validated analytical method (e.g., HPLC).

- Calculate the solubility in the desired units (e.g., mg/mL or g/100 mL).

Protocol for Stability Indicating Study

This protocol outlines a general approach for conducting a stability study of a chemical substance in accordance with ICH guidelines.

1. Materials and Equipment:

- Ethyl 2-methylthiophene-3-carboxylate (a single, well-characterized batch)

- Appropriate primary packaging (e.g., amber glass vials with inert caps)

- ICH-compliant stability chambers

- Validated stability-indicating analytical method (e.g., HPLC with a method capable of separating the parent compound from potential degradants)

2. Procedure:

- Package a sufficient quantity of the compound in the selected container-closure system.

- Place the samples into stability chambers set to the conditions outlined in the stability data table above (long-term, intermediate, and accelerated).

- For photostability testing, expose the compound to light conditions as specified in ICH guideline Q1B.

- At specified time points (e.g., 0, 3, 6, 9, 12 months for long-term), withdraw samples from each storage condition.

- Analyze the samples for key stability attributes, including:

- Appearance (visual inspection)

- Assay (potency of the active substance)

- Degradation products (identification and quantification of impurities)

- Moisture content (if applicable)

- Compile the data and evaluate for any significant changes over time. A "significant change" is typically defined as a failure to meet the established specifications.

- Based on the data from the long-term study, a re-test period or shelf life for the compound can be proposed.

Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Workflow for a Stability Indicating Study.

References

- 1. 2-Methyl-3-thiophenecarboxylic acid, ethyl ester, CasNo.19432-66-7 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]

- 2. Ethyl 2-methylthiophene-3-carboxylate - C8H10O2S | CSSB00012181354 [chem-space.com]

- 3. Ethyl 2-methylthiophene-3-carboxylate cas no. 19432-66-7 97%, CasNo.19432-66-7 Win-Win chemical Co.Ltd China (Mainland) [huang.lookchem.com]

- 4. Ethyl 2-methylthiophene-3-carboxylate 19432-66-7, CasNo.19432-66-7 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]

- 5. 19432-66-7 CAS|2-甲基-3-噻吩甲酸乙酯|生产厂家|价格信息 [m.chemicalbook.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Methodological & Application

Practical Synthesis of Ethyl 2-methylthiophene-3-carboxylate Without Strong Bases: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a practical and scalable synthesis of ethyl 2-methylthiophene-3-carboxylate, a key building block in medicinal chemistry, that circumvents the use of hazardous strong bases such as n-butyllithium. The described method relies on a lithium chloride (LiCl)-mediated bromine-magnesium exchange reaction on a readily available 3-bromo-2-methylthiophene precursor. This procedure offers significant advantages in terms of operational safety, milder reaction conditions (non-cryogenic), and scalability, making it highly suitable for industrial applications.[1][2] This note provides detailed experimental protocols, summarized quantitative data, and a visual representation of the synthetic workflow.

Introduction

Thiophene derivatives are prevalent scaffolds in a wide array of pharmaceuticals and functional materials. Specifically, ethyl 2-methylthiophene-3-carboxylate serves as a crucial intermediate in the synthesis of various biologically active molecules. Traditional synthetic routes to this compound often involve the deprotonation of 3-thiophenecarboxylic acid derivatives using strong organolithium bases at low temperatures, a method that presents significant challenges for large-scale production due to safety concerns and the need for specialized equipment.[1] To address these limitations, a more practical approach utilizing a LiCl-mediated Grignard reagent formation has been developed. This method allows for a more controlled and efficient synthesis under milder conditions.[1][2]

Synthesis Overview

The synthetic strategy involves a two-step process starting from commercially available 2-methylthiophene. The first step is the bromination of 2-methylthiophene to yield 3-bromo-2-methylthiophene. The subsequent and key step is the LiCl-mediated bromine-magnesium exchange of 3-bromo-2-methylthiophene to form the corresponding Grignard reagent, which is then carboxylated using ethyl chloroformate to yield the desired product, ethyl 2-methylthiophene-3-carboxylate.

Experimental Protocols

Step 1: Synthesis of 3-bromo-2-methylthiophene

A detailed experimental protocol for this step is based on standard bromination procedures for thiophenes.

-

Materials: 2-methylthiophene, N-Bromosuccinimide (NBS), Tetrahydrofuran (THF), Acetic acid.

-

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylthiophene (1.0 eq) in a mixture of THF and acetic acid (1:1) at 0 °C.

-

Slowly add a solution of NBS (1.05 eq) in THF to the reaction mixture over 1 hour, maintaining the temperature at 0 °C.

-